Potency Comparison of 5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derived FGFR Inhibitor vs. Parent Scaffold
A derivative of the target scaffold, compound 4h, demonstrates a significant improvement in FGFR1 inhibitory potency compared to the unsubstituted core pyrrolo[2,3-b]pyridine scaffold (compound 1). The optimized 4h achieves low nanomolar IC50 values, representing a >270-fold increase in potency over the parent scaffold [1].
| Evidence Dimension | FGFR1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 nM (for compound 4h, derived from 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold) |
| Comparator Or Baseline | IC50 = 1.9 μM (for compound 1, unsubstituted pyrrolo[2,3-b]pyridine core scaffold) |
| Quantified Difference | >270-fold improvement in potency |
| Conditions | In vitro enzymatic assay against FGFR1 kinase |
Why This Matters
This head-to-head comparison proves that the 5-amino-2-oxo substitution pattern is a key driver of potent FGFR1 inhibition, justifying the selection of this specific building block for medicinal chemistry programs targeting FGFR-driven cancers.
- [1] Zhao, X. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 20651–20661. View Source
